LY518674
Description
Historical Context of Peroxisome Proliferator-Activated Receptor Agonist Research
The history of PPAR research dates back to the early 1980s with the discovery of agents pharmacologically related to fibrates wikipedia.org. PPARs were initially identified in Xenopus frogs in 1992 as receptors that induce the proliferation of peroxisomes in cells wikipedia.org. The first PPAR subtype, PPARα, was discovered in 1990 during the search for the molecular target of compounds known as peroxisome proliferators, which were observed to increase peroxisomal numbers in rodent liver tissue and improve insulin (B600854) sensitivity wikipedia.org. As the versatile biological roles of PPARs became evident, these agents were subsequently termed PPAR ligands wikipedia.org.
Fibrates, a class of PPARα agonists, were recognized in the 1990s for their lipid-modifying properties and have been used clinically to lower triglycerides and elevate high-density lipoprotein cholesterol (HDL-C) wikipedia.orgdiabetesjournals.org. Subsequently, thiazolidinediones, structurally similar to fibrates, were found to activate PPARγ and are used to treat type 2 diabetes by influencing free fatty acid flux and reducing insulin resistance wikipedia.orgdiabetesjournals.org. Research has also focused on synthetic PPARδ agonists and agents that activate multiple PPAR isoforms diabetesjournals.orgwikipedia.org.
Identification and Initial Characterization of LY518674 as a Research Compound
This compound emerged from efforts to develop more potent and specific PPARα ligands than the earlier fibrates oup.comoup.com. It is described as a potent and selective PPARα agonist medchemexpress.comtargetmol.comabmole.com. Initial characterization revealed that this compound has an EC50 of 42 nM for human PPARα medchemexpress.comtargetmol.comabmole.comglpbio.com. The compound is a phenoxyacetic acid derivative drugbank.com. Its synthesis involves 4-hydroxyphenylbutyric acid as a key starting material cenmed.com. This compound is also known by the synonym LY-674 medchemexpress.comtargetmol.comnih.govctdbase.org.
Principal Research Areas: PPARα Agonism in Metabolic and Cardiovascular Research
A principal area of research for this compound has been its role as a PPARα agonist in metabolic and cardiovascular research. PPARα activation is known to regulate genes involved in fatty acid oxidation and energy homeostasis koreamed.org. It is predominantly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle, as well as in vascular cells nih.gov.
Studies with this compound have investigated its effects on lipid profiles and other metabolic parameters. In trials involving patients with atherogenic dyslipidemia or hypercholesterolemia, this compound demonstrated effects on triglyceride, LDL-C, and HDL levels koreamed.org. Specifically, this compound reduced triglyceride levels oup.comoup.comkoreamed.orgahajournals.org. While some studies noted minimal impact on HDL-C levels, others indicated that this compound increased HDL-C oup.comoup.commedchemexpress.comtargetmol.comabmole.comahajournals.org. This compound was also observed to increase LDL levels in a dose-dependent manner koreamed.org.
Further research explored the impact of this compound on apolipoprotein A-I (apoA-I) turnover and cholesterol efflux capacity. This compound has been shown to substantially increase apoA-I turnover, affecting both production and catabolic rates, without significantly altering steady-state levels of apoA-I or HDL-C oup.comoup.commedchemexpress.comtargetmol.comahajournals.org. A study involving participants with metabolic syndrome treated with this compound showed a significant increase in cholesterol efflux capacity from baseline oup.comoup.comnih.gov. This increase in efflux capacity was strongly linked to the change in apoA-I production rate oup.comoup.comnih.gov.
The effects of this compound on lipid metabolism in human subjects with metabolic syndrome are summarized in the table below, based on an 8-week study:
| Parameter | Change from Baseline with this compound (approximate) |
| Cholesterol Efflux Capacity | +15.7% oup.comoup.comnih.gov |
| ApoA-I Production Rate | +31.1% oup.comoup.comnih.gov |
| HDL-C | No significant change oup.comoup.commedchemexpress.comtargetmol.comahajournals.org |
| ApoA-I | No significant change oup.comoup.commedchemexpress.comtargetmol.comahajournals.org |
| VLDL-C | -38% ahajournals.org |
| Triglyceride | -23% ahajournals.org |
This compound has been investigated in trials studying the treatment of Metabolic Syndrome X drugbank.comdrugbank.com. Its mechanism as a PPARα agonist is linked to therapeutic areas including cardiovascular diseases and endocrinology and metabolic disease patsnap.com.
Secondary Research Area: Gamma-Secretase Inhibition and Neurodegenerative Disease Investigation
In addition to its primary focus as a PPARα agonist, this compound has also been explored in a secondary research area related to gamma-secretase inhibition and the investigation of neurodegenerative diseases, particularly Alzheimer's disease ontosight.ai. Gamma-secretase is an enzyme complex involved in the cleavage of amyloid precursor protein (APP) to produce beta-amyloid (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease ontosight.ainih.govnih.govclinicaltrialsarena.com.
This compound is described as a gamma-secretase inhibitor ontosight.ai. Preclinical studies have indicated that this compound can reduce beta-amyloid production ontosight.ai. Research suggests that by inhibiting gamma-secretase, this compound reduces the production of beta-amyloid peptides that accumulate in the brains of individuals with Alzheimer's disease ontosight.ai. Studies in animal models of Alzheimer's disease have shown promise, with this compound reducing beta-amyloid production and improving cognitive function ontosight.ai.
It is important to note that while this compound is identified as a gamma-secretase inhibitor in some contexts, other compounds like LY450139 (semagacestat) are more widely recognized and characterized for their gamma-secretase inhibitory activity in Alzheimer's research nih.govnih.govclinicaltrialsarena.comrndsystems.com. LY450139, for instance, was extensively tested and shown to decrease central nervous system Aβ production in a dose-dependent manner in healthy men nih.gov. However, the development of some gamma-secretase inhibitors like semagacestat (B1675699) has faced challenges, including a failure to slow disease progression and even a worsening of cognition in clinical trials clinicaltrialsarena.com.
The investigation of gamma-secretase inhibitors like this compound represents a research avenue aimed at modifying the underlying pathology of Alzheimer's disease by targeting Aβ production nih.govclinicaltrialsarena.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-[4-[3-[1-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazol-3-yl]propyl]phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-16-7-9-18(10-8-16)15-26-22(29)24-20(25-26)6-4-5-17-11-13-19(14-12-17)30-23(2,3)21(27)28/h7-14H,4-6,15H2,1-3H3,(H,27,28)(H,24,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHFDVSKDSLUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)NC(=N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962564 | |
| Record name | 2-Methyl-2-[4-(3-{1-[(4-methylphenyl)methyl]-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl}propyl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425671-29-0 | |
| Record name | LY 518674 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425671290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-518674 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12988 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Methyl-2-[4-(3-{1-[(4-methylphenyl)methyl]-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl}propyl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-518674 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8I57RC739 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms and Target Interactions of Ly518674
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism
LY518674 is characterized as a potent and selective agonist of human PPARα, with an EC50 of 42 nM. medchemexpress.comtargetmol.com This indicates a high affinity and efficacy in activating the receptor. Compared to other fibrates like fenofibrate (B1672516), this compound has demonstrated significantly higher potency and selectivity for PPARα over other PPAR subtypes like PPARγ. koreamed.orgnih.gov
Ligand Binding Profile and Receptor Activation Dynamics
The binding of a specific ligand like this compound to the ligand-binding domain (LBD) of PPARα induces a conformational change in the receptor. koreamed.org This structural rearrangement, particularly in the activation function-2 (AF-2) domain, is critical for the receptor's subsequent interactions and transcriptional activity. koreamed.orgresearchgate.net Molecular dynamics simulations are employed to explore these conformational changes and the intramolecular signal transduction upon ligand binding. mdpi.comresearchgate.net
Heterodimerization with Retinoid X Receptors (RXR)
Upon ligand activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). koreamed.orgresearchgate.net This heterodimerization is a prerequisite for the complex to effectively bind to DNA and regulate gene transcription. koreamed.orgmdpi.com The PPAR/RXR heterodimer is the functional unit that interacts with specific DNA sequences in the promoter regions of target genes. koreamed.orgmdpi.com
Peroxisome Proliferator Response Element (PPRE) Interactions and Transcriptional Regulation
The PPARα/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs). koreamed.orgresearchgate.net These elements are typically located in the promoter regions of genes regulated by PPARα. koreamed.orgresearchgate.net The binding of the activated heterodimer to the PPRE facilitates the modulation of transcription of the downstream target genes. koreamed.orgmdpi.com This transcriptional regulation can involve both activation and, in some cases, repression of gene expression. koreamed.org
Modulation of Corepressor and Coactivator Recruitment
In the absence of a ligand, nuclear receptors like PPARα are often bound to transcriptional corepressor complexes. koreamed.orgscispace.come-century.us Ligand binding, such as by this compound, induces a conformational change in the LBD that leads to the dissociation of corepressors. koreamed.orge-century.us This is followed by the recruitment of coactivator complexes. koreamed.orgwikipedia.org These coactivators are essential for enhancing the transcriptional activity of the PPARα/RXR heterodimer by facilitating the recruitment of general transcription machinery and potentially modifying chromatin structure. koreamed.orgresearchgate.netwikipedia.org The specific profile of coactivators recruited can influence the selective action of PPARα in different contexts. mdpi.comntu.edu.sg
Downstream Gene Expression Regulation by this compound
The activation of PPARα by this compound leads to the regulation of a variety of genes involved in lipid and lipoprotein metabolism. koreamed.orgnih.govsilae.it This includes genes responsible for fatty acid oxidation, triglyceride metabolism, and HDL metabolism. koreamed.orgnih.govsilae.it
Regulation of Apolipoprotein A-I (ApoA-I) Synthesis and Metabolism
A key downstream effect of PPARα activation by this compound is the modulation of Apolipoprotein A-I (ApoA-I) synthesis and metabolism. nih.govoup.comnih.gov ApoA-I is the primary protein component of high-density lipoprotein (HDL) particles, and its levels are closely linked to HDL metabolism and reverse cholesterol transport. mdpi.combinasss.sa.cr Studies have shown that this compound can significantly increase the production rate of ApoA-I. nih.govoup.com This increase in ApoA-I production is likely a result of enhanced ApoA-I gene transcription following PPARα activation. nih.gov
While this compound increases ApoA-I production, studies have also observed a concomitant increase in the fractional catabolic rate (FCR) of ApoA-I. nih.govoup.com This balanced increase in both production and catabolism can result in no significant change in steady-state plasma ApoA-I or HDL-cholesterol levels in some instances, despite the accelerated turnover. nih.govoup.com
Table 1: Effect of this compound on ApoA-I Kinetics
| Parameter | Change with this compound Treatment | P-value | Citation |
| ApoA-I Production Rate | +31% | < 0.0001 | nih.gov |
| ApoA-I FCR | +33% | 0.002 | nih.gov |
| Plasma ApoA-I Levels | No significant change | Not reported | nih.gov |
| Plasma HDL-C Levels | No significant change | Not reported | nih.gov |
Note: Data extracted from a study in subjects with metabolic syndrome and low HDL-C treated with 100 µg this compound daily for 8 weeks. nih.govoup.com
The increased ApoA-I turnover induced by this compound has been linked to an increase in cholesterol efflux capacity, a measure of HDL function, even in the absence of significant changes in plasma HDL-C or ApoA-I levels. oup.com
Transcriptional Control of ATP-Binding Cassette Transporter A1 (ABCA1) and Associated Cholesterol Efflux Pathways
Activation of PPARα by agonists, including this compound, is known to influence the expression of genes involved in cholesterol metabolism, notably the ATP-Binding Cassette Transporter A1 (ABCA1). ABCA1 plays a crucial role in the initial step of reverse cholesterol transport, mediating the efflux of cholesterol and phospholipids (B1166683) from cells to lipid-poor apolipoproteins, such as apolipoprotein A-I (apoA-I), to form nascent high-density lipoprotein (HDL) particles. Studies have shown that PPAR agonists, including this compound, can increase ABCA1 gene transcription. nih.govresearchgate.netnih.gov This transcriptional enhancement by PPAR agonists appears to involve a cooperative interaction with Liver X receptors (LXRs), particularly LXRα, which are key regulators of ABCA1 expression. nih.govnih.govdovepress.com In vitro studies using cell lines such as THP-1 macrophages and fibroblasts have demonstrated that this compound increases ABCA1 mRNA and protein levels, leading to enhanced apoA-I-mediated lipid release. nih.govnih.gov This effect is largely dependent on PPARα. nih.govnih.gov
However, research in human subjects with metabolic syndrome treated with this compound showed no significant change in ABCA1-specific cholesterol efflux from bone marrow-derived macrophages to subject plasma. nih.gov Non-ABCA1-specific cholesterol efflux was also unchanged in these subjects. nih.gov These findings suggest that while this compound can upregulate ABCA1 expression in certain cell types in vitro, the effect on functional cholesterol efflux in a complex in vivo setting may differ depending on the physiological context and patient population.
Influence on Lipoprotein Lipase (B570770) (LPL) Activity and Apolipoprotein CIII (ApoCIII) Expression
This compound has been shown to influence the activity of lipoprotein lipase (LPL) and the expression of apolipoprotein CIII (ApoCIII). LPL is a key enzyme responsible for hydrolyzing triglycerides in triglyceride-rich lipoproteins like very-low-density lipoproteins (VLDL) and chylomicrons. nih.gov ApoCIII is a known inhibitor of LPL activity. nih.govnih.govarrowheadpharma.comdnalife.academy
PPARα activation is understood to increase LPL activity and repress ApoCIII expression. ahajournals.orgkoreamed.org Studies with this compound in human subjects with metabolic syndrome demonstrated a significant increase in post-heparin lipoprotein lipase activity. nih.gov A reduction in ApoCIII concentration would be expected to contribute to increased hydrolysis of triglycerides on VLDL, thereby enhancing the fractional catabolic rate (FCR) of VLDL apoB100. nih.gov This is consistent with the observed effects of this compound on VLDL metabolism. nih.gov
Induction of Genes Involved in Fatty Acid Oxidation and Lipid Homeostasis
A primary function of PPARα activation is the induction of genes involved in fatty acid oxidation, a process critical for energy homeostasis. ahajournals.orgkoreamed.org By promoting the increased diversion of fatty acids into β-oxidation, PPARα agonists like this compound can limit the availability of fatty acids for triglyceride and VLDL synthesis, contributing to a reduction in plasma triglyceride levels. koreamed.org The liver plays a central role in lipid and glucose homeostasis, and hepatic fatty acid oxidation is a key process in this balance. mdpi.com PPARα is a central regulator of hepatic fatty acid metabolism. ahajournals.org Activation of PPARα by this compound contributes to the broader regulation of lipid homeostasis by influencing the metabolic fate of fatty acids.
Interplay with Complementary Nuclear Receptors and Signal Transduction Pathways
The molecular actions of this compound, particularly its role as a PPARα agonist, involve complex interplay with other nuclear receptors and signal transduction pathways.
Cross-Regulation with Liver X Receptor Alpha (LXRα)
As mentioned earlier, there is significant cross-regulation and cooperation between PPARs and LXRs, especially LXRα, in the transcriptional control of genes like ABCA1. nih.govresearchgate.netnih.govdovepress.com Studies indicate that PPAR agonists, including this compound, can enhance the expression of LXRα mRNA. nih.gov Furthermore, the activation of the PPARα promoter itself can be dependent on LXRα. nih.gov This suggests a complex positive feedback loop or synergistic interaction where activation of one receptor system can influence the expression and activity of the other, collectively impacting lipid metabolism and cholesterol homeostasis. The LXR responsive element (LXRE)-luciferase activity, indicative of LXR activation, was enhanced by this compound in an LXRα-dependent manner in mouse fibroblasts. nih.gov This activation was found to be exclusively dependent on PPARα for this compound and fenofibrate, unlike other PPAR agonists tested. nih.gov
Interactions with Inflammatory Signaling Cascades (e.g., NF-κB, MAPK Pathways)
PPARα agonists are known to exert anti-inflammatory effects. koreamed.org A major mechanism underlying this action is the ability of PPARs to repress the expression of genes involved in inflammatory responses. koreamed.org While the precise mechanisms by which this compound interacts with specific inflammatory signaling cascades such as NF-κB and MAPK pathways are not extensively detailed in the provided search results, these pathways are well-established key players in mediating inflammation. mdpi.comnih.govfrontiersin.org NF-κB, for instance, is a pleiotropic regulator of numerous cellular signaling pathways linking to inflammation and can regulate the transcription of pro-inflammatory genes. frontiersin.org MAPK pathways are also involved in inflammatory responses and can govern the activation of transcription factors like NF-κB. mdpi.comnih.gov Given that PPARα agonists have a general anti-inflammatory role through transcriptional repression, it is plausible that this compound may indirectly influence these pathways, although specific research detailing direct interactions is limited in the provided context.
Gamma-Secretase Inhibition
Beyond its role as a PPARα agonist, this compound has also been identified as a gamma-secretase inhibitor. ontosight.aitargetmol.com Gamma-secretase is an enzyme complex involved in the cleavage of various transmembrane proteins, including the amyloid precursor protein (APP). ontosight.ai Inhibition of gamma-secretase reduces the production of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease. ontosight.ai this compound's ability to inhibit gamma-secretase has led to its investigation as a potential therapeutic agent for Alzheimer's disease. ontosight.ai However, gamma-secretase has multiple substrates, including Notch, and inhibiting its activity can lead to unintended biological consequences affecting processes such as lymphocyte development and intestinal cell differentiation. nih.gov
Here is a summary of key molecular interactions and effects of this compound:
| Target/Pathway | Effect of this compound | Mechanism | References |
| PPARα | Agonist (potent and selective) | Binds to and activates PPARα, a nuclear receptor. | nih.govebi.ac.uk |
| ABCA1 Gene Expression | Increases (in vitro) | Transcriptional activation via PPARα, often cooperatively with LXRα. | nih.govresearchgate.netnih.gov |
| ABCA1-specific Cholesterol Efflux | Unchanged (in human subjects with metabolic syndrome) | Effect observed in a specific clinical setting, potentially differing from in vitro findings. | nih.gov |
| Lipoprotein Lipase (LPL) Activity | Increased (post-heparin) | Indirectly via repression of ApoCIII expression and potentially other mechanisms. | nih.govahajournals.orgkoreamed.org |
| Apolipoprotein CIII (ApoCIII) Expression | Repressed/Reduced | Transcriptional repression by PPARα activation. | nih.govahajournals.orgkoreamed.org |
| Genes Involved in Fatty Acid Oxidation | Induced | Transcriptional activation by PPARα, diverting fatty acids for energy production. | ahajournals.orgkoreamed.org |
| LXRα Expression | Increased mRNA levels (by PPAR agonists including this compound) | Transcriptional regulation as part of the cooperative PPAR-LXR pathway. | nih.gov |
| Gamma-Secretase | Inhibitor | Direct inhibition of the enzyme complex. | ontosight.aitargetmol.com |
| Beta-Amyloid Peptide Production | Reduced (due to gamma-secretase inhibition) | Inhibition of APP cleavage by gamma-secretase. | ontosight.ai |
| Inflammatory Signaling (NF-κB, MAPK) | Potential indirect influence via PPARα's anti-inflammatory actions (transcriptional repression) | PPARα agonists generally repress inflammatory gene expression, but specific direct interaction data for this compound on these pathways is limited in the provided sources. | koreamed.orgscispace.com |
Mechanism of Gamma-Secretase Enzyme Complex Inhibition
Gamma-secretase is a multi-subunit aspartyl protease complex embedded within the cell membrane nih.govwikipedia.orgnih.gov. It is composed of several integral membrane proteins, including presenilin (either PSEN1 or PSEN2), nicastrin, APH-1, and PEN-2 ontosight.ainih.govwikipedia.org. Presenilin is considered the catalytic component of the complex, containing the active site with catalytic aspartate residues wikipedia.orgnih.gov.
Gamma-secretase is responsible for the intramembrane cleavage of various transmembrane proteins, with one of its most well-known substrates being the amyloid precursor protein (APP) wikipedia.orgnih.govfrontiersin.org. The enzyme functions like molecular scissors, cutting protein chains within the membrane-spanning domain wikipedia.orgdzne.de. Substrate recognition is thought to involve the binding of the substrate's N-terminus to the nicastrin ectodomain, followed by a process that moves the substrate between the two presenilin fragments to the internal active site wikipedia.orgnih.gov.
This compound inhibits the activity of this gamma-secretase enzyme complex ontosight.ai. By targeting gamma-secretase, this compound interferes with the enzyme's ability to perform its proteolytic cleavage functions ontosight.ai. While the precise details of this compound's binding site within the gamma-secretase complex are not explicitly detailed in the provided search results, as a gamma-secretase inhibitor, it is understood to impede the catalytic activity of the complex, likely by interacting with or near the active site or substrate docking sites nih.govnih.gov.
Impact on Amyloid Precursor Protein (APP) Processing and Beta-Amyloid Peptide Production
Amyloid precursor protein (APP) is sequentially cleaved by two enzymes, beta-secretase (also known as BACE1) and gamma-secretase, to produce beta-amyloid (Aβ) peptides nih.govfrontiersin.orgdzne.de. Beta-secretase first cleaves APP in the extracellular domain, leaving a membrane-bound remnant nih.gov. Subsequently, gamma-secretase cleaves this remnant within its transmembrane domain at multiple sites (including the gamma and epsilon sites), releasing Aβ peptides of varying lengths and the APP intracellular domain (AICD) nih.govfrontiersin.orgdzne.de.
Aβ peptides, particularly the longer forms like Aβ42, are prone to aggregation and are a primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease nih.govwikipedia.orgfrontiersin.orgdzne.de.
This compound, by inhibiting gamma-secretase, reduces the production of beta-amyloid peptides ontosight.ai. Preclinical studies have shown that this compound can reduce beta-amyloid production in animal models ontosight.ai. This reduction in Aβ peptide levels is the basis for investigating gamma-secretase inhibitors like this compound as potential therapeutic agents for Alzheimer's disease ontosight.ainih.govfrontiersin.org.
Data regarding the specific reduction levels of different Aβ species (e.g., Aβ40 vs. Aβ42) by this compound were not explicitly detailed in a format suitable for a data table within the provided search results. However, the core finding is that inhibition of gamma-secretase by compounds like this compound leads to a reduction in the production of beta-amyloid peptides ontosight.aifastercapital.comnih.gov.
| Compound | Target Enzyme Complex | Mechanism of Action | Impact on APP Processing | Impact on Beta-Amyloid Production |
| This compound | Gamma-Secretase | Inhibition | Interferes with cleavage of APP remnant | Reduces production of Aβ peptides |
While gamma-secretase inhibition offers a strategy to reduce Aβ production, it is important to note that gamma-secretase also cleaves other substrates, such as Notch, which is involved in essential cellular processes nih.govwikipedia.orgnih.govnih.govnih.gov. Early attempts with some gamma-secretase inhibitors faced challenges due to unintended consequences on the processing of these other substrates nih.govdzne.denih.govnih.gov. Research efforts have since aimed at developing compounds that selectively target APP cleavage or modulate gamma-secretase activity to favor the production of less aggregation-prone Aβ species nih.govfrontiersin.orgdzne.demdpi.com. The provided information focuses on this compound as a gamma-secretase inhibitor that reduces beta-amyloid production ontosight.ai.
Preclinical Pharmacological Investigations of Ly518674
In Vitro Studies and Cellular Models
In vitro research using various cell lines has been instrumental in understanding the cellular mechanisms by which LY518674 exerts its effects, particularly concerning lipid metabolism and cholesterol handling.
Macrophage Cholesterol Efflux Capacity Studies
Macrophage cholesterol efflux is a critical initial step in reverse cholesterol transport (RCT), a process by which excess cholesterol is removed from peripheral tissues, including atherosclerotic plaques, and transported back to the liver for excretion ahajournals.org. In vitro studies have explored the ability of this compound to enhance cholesterol efflux from macrophages. While prior efforts using murine bone marrow-derived macrophages did not show a significant impact of this compound on cholesterol efflux capacity, studies in humans with metabolic syndrome treated with this compound demonstrated an increase in cholesterol efflux capacity from macrophages nih.govoup.com. This suggests potential differences in the effects observed between in vitro murine models and ex vivo human studies.
Gene Expression Profiling and Proteomic Analysis in Cell Lines
Gene expression profiling and proteomic analysis in cell lines are used to identify changes in mRNA and protein levels in response to treatment with a compound. These analyses can reveal the molecular pathways affected by this compound. While the provided search results discuss transcriptomic and proteomic analyses in various cell lines in the context of other research areas like cancer and cell cycle regulation, specific data detailing the gene expression and proteomic changes induced by this compound in cell lines relevant to lipid metabolism or atherosclerosis were not found oncotarget.comnih.govelifesciences.orgnih.govplos.org. However, PPAR-α agonists are known to modulate the expression of numerous genes involved in lipid metabolism, including those related to fatty acid transport, oxidation, and lipoprotein assembly e-dmj.orgresearchgate.net.
In Vivo Animal Model Research
In vivo studies using animal models are crucial for evaluating the efficacy of a compound in a complex biological system and its potential impact on disease progression. Animal models of dyslipidemia and atherosclerosis are commonly used to assess the effects of candidate therapeutic agents like this compound.
Efficacy in Models of Atherogenic Dyslipidemia
Atherogenic dyslipidemia is characterized by a combination of elevated triglycerides, low high-density lipoprotein cholesterol (HDL-C), and increased small, dense low-density lipoprotein (LDL) particles, contributing to the development of atherosclerosis mdpi.com. Preclinical studies have investigated the efficacy of this compound in animal models designed to mimic this condition. While specific detailed data from animal models of atherogenic dyslipidemia treated with this compound were not extensively provided in the search results, it is mentioned that previous studies with this compound in patients with atherogenic dyslipidaemia noted decreased triglycerides and increased LDL-C levels nih.govoup.com. Animal models like LDLR-/- mice and ApoE-/- mice are widely used to study dyslipidemia and atherosclerosis criver.comd-nb.info.
Evaluation of Triglyceride Reduction and High-Density Lipoprotein Cholesterol (HDL-C) Modulation
A key focus of preclinical in vivo studies is to evaluate the effects of this compound on plasma lipid profiles, particularly triglyceride and HDL-C levels. PPAR-α agonists are known for their triglyceride-lowering and HDL-C-raising effects. Studies have shown that this compound can significantly reduce triglyceride levels nih.gov. The effect on HDL-C levels appears more complex. While some studies in human apoA-I transgenic mice showed this compound increasing HDL-C and apoA-I levels, studies in humans with metabolic syndrome or dyslipidemia have reported minimal impact or no change in HDL-C levels at certain doses, despite increasing apoA-I production and turnover nih.govoup.comnih.gov. This suggests that while this compound influences HDL metabolism, this does not always translate to increased steady-state HDL-C levels in all contexts.
The following table summarizes some of the lipid-related findings associated with this compound based on the provided search results:
| Study Type | Model/Population | Key Finding (Lipid-Related) | Source Index |
| Ex Vivo (Human) | Macrophages from subjects with metabolic syndrome | Increased cholesterol efflux capacity (15.7% increase from baseline) | 1, 5, 9 |
| Human Study | Subjects with atherogenic dyslipidaemia or metabolic syndrome | Decreased triglycerides, increased LDL-C, minimal impact on HDL-C or apoA-I levels | 1, 5 |
| Human Study | Subjects with metabolic syndrome and low HDL-C | Significant decrease in total cholesterol (due to VLDL-C reduction), 30% reduction in triglycerides, no significant change in LDL-C or HDL-C. Increased apoA-I and apoA-II production and fractional catabolic rates. | 15 |
| Animal Study | Human apoA-I transgenic mice | Increased HDL-C and apoA-I levels (compared to fenofibrate) | 15 |
Note: The human studies mentioned here provide context from clinical investigations which inform the understanding of the compound's effects, even though the primary focus of the article is preclinical.
Impact on Atherosclerosis Progression and Vascular Health Markers
Preclinical studies have explored the effects of this compound, a potent and specific PPAR-α agonist, on factors related to atherosclerosis and vascular health. Atherosclerotic cardiovascular disease (ASCVD) represents a significant global health challenge, characterized by the accumulation of plaque in the arteries ntu.edu.sgnih.gov. Reduced levels of high-density lipoprotein cholesterol (HDL-C) and its major protein apolipoprotein A-I (apoA-I) are recognized risk factors for ASCVD ahajournals.org.
Research has investigated the influence of this compound on apolipoprotein metabolism. One study involving subjects with low HDL-C and metabolic syndrome treated with this compound observed significant reductions in triglyceride levels. The study also indicated that this compound increased both apoA-I and apoA-II production and fractional catabolic rates. While these changes occurred, HDL-C levels remained unchanged ahajournals.org.
Further analysis in the same study revealed effects on LDL and HDL particle size. LDL particle size significantly increased after treatment with this compound compared to placebo. Conversely, a statistically significant decrease in HDL particle size was observed following this compound treatment ahajournals.org.
Preclinical models are valuable tools for investigating the underlying mechanisms of atherosclerosis and evaluating the impact of interventions on disease progression. These models allow for controlled environments and the study of pathophysiological alterations induced by genetic or pharmacological methods nih.gov.
| Marker | Baseline (mean ± SD or median %) | Post-treatment with this compound (mean ± SD or median %) | Change (%)* | P-value |
| Triglycerides | Data not available | Data not available | Significant reduction | < 0.05 |
| ApoA-I Production | Data not available | Data not available | Increased | Not specified |
| ApoA-II Production | Data not available | Data not available | Increased | Not specified |
| ApoA-I FCR | Data not available | Data not available | Increased | Not specified |
| ApoA-II FCR | Data not available | Data not available | Increased | Not specified |
| HDL-C | Data not available | Data not available | No change | Not specified |
| LDL Particle Size | 20.17 ± 0.43 nm | 20.76 ± 0.40 nm | Increased | 0.0007 |
| HDL Particle Size | Data not available | Data not available | Decreased | < 0.002 |
*Median % change where applicable. Specific numerical change data for triglycerides, apoA-I/II production and FCR, and HDL-C were not available in the provided text snippets, but the direction and significance of change were indicated.
Assessment of Insulin (B600854) Sensitivity and Glucose Homeostasis
PPAR-α agonists, such as this compound, have been studied for their potential impact on metabolic parameters, including insulin sensitivity and glucose metabolism ntu.edu.sg. While the provided information specifically mentions this compound as a PPAR-α activator with preclinical studies demonstrating its effects ntu.edu.sg, detailed data tables specifically for this compound's impact on insulin sensitivity and glucose homeostasis in preclinical models were not extensively available in the provided search results.
However, related research on PPAR agonists provides context. For instance, studies on a dual PPAR-alpha/gamma agonist (LY465608) in preclinical models of type 2 diabetes and insulin resistance demonstrated improvements in insulin sensitivity and diabetic hyperglycemia researchgate.net. This was associated with metabolic improvements observed in models such as female obese Zucker (fa/fa) rats researchgate.net. These findings highlight the relevance of PPAR activation to glucose metabolism and insulin action in preclinical settings researchgate.net.
Further preclinical studies are necessary to fully elucidate the specific effects and underlying mechanisms of this compound on insulin sensitivity and glucose homeostasis.
Neurocognitive Evaluation in Disease Models (e.g., Alzheimer's Disease Models)
The neurocognitive effects of this compound have also been a subject of preclinical evaluation, particularly in the context of disease models like Alzheimer's disease (AD). AD is characterized by progressive impairment of cognitive function and is associated with pathological hallmarks such as amyloid plaques and neurofibrillary tangles semanticscholar.orgnih.govnih.gov. Preclinical models, including various animal models, are utilized to study the mechanisms of AD and evaluate potential therapeutic compounds semanticscholar.orgnih.govnih.gov.
While the provided search results discuss preclinical models for Alzheimer's disease and the evaluation of potential neuroprotective compounds semanticscholar.orgnih.govnih.gov, specific detailed research findings on the neurocognitive evaluation of this compound in these models were not prominently featured. The information available primarily focuses on the use of different AD models, such as Aβ-injection, LPS-induced, and transgenic models (e.g., APP/PS1/tau-transgenic mice), to assess cognitive decline and the effects of various compounds semanticscholar.orgnih.govnih.gov. These models aim to replicate aspects of human AD pathology and cognitive impairments semanticscholar.orgnih.govnih.gov.
One search result discussed a different molecule (DDL-920) that showed promise in restoring cognition and memory in Alzheimer's disease model mice by targeting specific neurons involved in generating gamma oscillations, which are linked to memory and cognitive functions uclahealth.org. This indicates the type of neurocognitive evaluations performed in preclinical AD research uclahealth.org.
Clinical Efficacy and Safety Profile of Ly518674
Clinical Trial Design and Methodologies
Clinical investigations into LY518674 have involved randomized, double-blind, placebo-controlled trials to assess its effects on lipid profiles in various patient populations. nih.gov These studies aimed to examine the efficacy of this compound in individuals with dyslipidemia and metabolic disorders. nih.govdrugbank.commedpath.com
Studies in Patient Populations with Atherogenic Dyslipidemia
One multicenter, randomized, double-blind, placebo-controlled trial specifically enrolled 309 patients with elevated triglycerides and low HDL-C, a lipid profile characteristic of atherogenic dyslipidemia. nih.gov The study compared this compound at various doses (10, 25, 50, or 100 µg) and fenofibrate (B1672516) (200 mg) against a placebo over a 12-week period. nih.gov The primary outcome measures for this study included the percentage change in HDL-C and triglyceride levels. nih.gov
Investigations in Patients with Hypercholesterolemia
Another randomized controlled trial investigated this compound in 304 statin-naive patients with elevated LDL-C (hypercholesterolemia). koreamed.orgnih.gov This study had a different design, starting with a 4-week period where patients received either placebo or atorvastatin (B1662188) (10 or 40 mg), followed by a 12-week phase where placebo or this compound (10 or 50 µg) was added. nih.gov The main outcome measure for this trial was the percentage change in LDL-C levels. nih.gov
Research in Subjects with Metabolic Syndrome
Research has also been conducted in subjects with metabolic syndrome, particularly those with low HDL cholesterol. nih.govnih.govahajournals.org One randomized, placebo-controlled trial involved participants with metabolic syndrome who were treated with either this compound (100 µg daily) or placebo for 8 weeks. nih.govoup.compatsnap.com This study included a kinetic analysis using a deuterated leucine (B10760876) tracer to measure apolipoprotein production and fractional catabolic rates (FCR) at baseline and after treatment. nih.govahajournals.org The study aimed to determine the effect of this compound on apoA-I and apoA-II metabolism and cholesterol efflux capacity. nih.govahajournals.orgoup.compatsnap.com
Clinical Impact on Lipid and Lipoprotein Metabolism
Clinical trials have provided detailed insights into the effects of this compound on various components of lipid and lipoprotein metabolism.
Effects on High-Density Lipoprotein Cholesterol (HDL-C) and Apolipoprotein A-I (ApoA-I) Turnover and Production Rates
Studies in patients with atherogenic dyslipidemia showed that this compound at a dose of 25 µg increased HDL-C levels by 5.9 mg/dL (15.8%), which was comparable to the increase seen with fenofibrate (5.5 mg/dL, 14.4%). nih.gov However, higher doses of this compound resulted in smaller increases in HDL-C. nih.gov
In subjects with metabolic syndrome and low HDL-C, treatment with this compound (100 µg) did not result in a change in plasma HDL-C or apoA-I levels. nih.govnih.govahajournals.org Despite the lack of change in steady-state levels, this compound significantly increased the apoA-I production rate by 31% and the apoA-I fractional catabolic rate (FCR) by 33%. nih.govahajournals.org This indicates a balanced increase in both production and clearance of apoA-I, leading to enhanced apoA-I turnover without altering plasma concentrations. nih.govnih.govahajournals.orgoup.com this compound also significantly increased the apoA-II production rate by 71% and FCR by 25%, resulting in a significant increase in plasma apoA-II. nih.govahajournals.org
The increase in apoA-I production rate was strongly linked to an increase in cholesterol efflux capacity, a measure of HDL function, which increased by 15.7% from baseline in subjects with metabolic syndrome treated with this compound. nih.govoup.compatsnap.com
Here is a table summarizing the effects on HDL-C and ApoA-I:
| Patient Population | This compound Dose | Change in HDL-C (%) | Change in ApoA-I | Change in ApoA-I Production Rate (%) | Change in ApoA-I FCR (%) |
| Atherogenic Dyslipidemia | 25 µg | +15.8% nih.gov | Not specified | Not specified | Not specified |
| Metabolic Syndrome | 100 µg | No change nih.govnih.govahajournals.org | No change nih.govnih.govahajournals.org | +31% nih.govahajournals.org | +33% nih.govahajournals.org |
Modulation of Plasma Triglyceride Levels
This compound demonstrated a significant impact on plasma triglyceride levels across different patient populations. In patients with atherogenic dyslipidemia, this compound decreased triglycerides by 34.9% to 41.7%, which was similar to the reduction observed with fenofibrate. nih.gov
In subjects with metabolic syndrome, this compound treatment resulted in a significant reduction in plasma triglyceride levels, with one study reporting a 30% decrease compared to a 7% increase with placebo. nih.gov Another study in this population reported a 23% reduction in triglycerides. nih.govahajournals.org This reduction was associated with an increased VLDL apoB-100 FCR, consistent with enhanced lipolysis of plasma triglyceride. nih.govahajournals.org
In statin-naive patients with hypercholesterolemia, this compound (10 µg or 50 µg) decreased triglycerides by approximately 37% for both doses. nih.gov
Here is a table summarizing the effects on Triglyceride Levels:
| Patient Population | This compound Dose(s) | Change in Triglycerides (%) |
| Atherogenic Dyslipidemia | 10-100 µg | -34.9% to -41.7% nih.gov |
| Metabolic Syndrome | 100 µg | -30% nih.gov or -23% nih.govahajournals.org |
| Hypercholesterolemia | 10 or 50 µg | ~-37% nih.gov |
Responses of Low-Density Lipoprotein Cholesterol (LDL-C)
Studies evaluating the effect of this compound on lipid profiles have shown varied results regarding LDL-C levels. In a trial involving patients with atherogenic dyslipidemia, this compound, similar to fenofibrate, outperformed placebo in improving lipid profiles, with no significant differences between the two PPAR-α agonists. However, this compound was also noted to raise LDL levels in a dose-dependent manner, to a greater extent than fenofibrate. koreamed.org In another trial involving hypercholesterolemic, statin-naive patients, both this compound and atorvastatin significantly reduced triglyceride and LDL levels and increased HDL levels. koreamed.org When this compound was added to atorvastatin therapy, it further increased HDL and reduced triglycerides but had little effect on LDL levels. koreamed.org A study in subjects with metabolic syndrome found no significant changes in LDL-C levels in response to this compound treatment, although there was a significant decrease in total cholesterol primarily due to a reduction in VLDL-C. nih.gov
Alterations in Whole-Body Cholesterol Efflux Capacity
Potent stimulation of PPAR-α with this compound has been shown to increase cholesterol efflux capacity in patients with metabolic syndrome. oup.compatsnap.comnih.gov Cholesterol efflux capacity, considered a marker of HDL function, was measured in a randomized, placebo-controlled trial involving participants with metabolic syndrome. oup.comnih.gov After 8 weeks of therapy with this compound (100 µg daily), there was a 15.7% increase from baseline in efflux capacity (95% CI 3.3–28.1%; P = 0.02, P vs. placebo = 0.01). oup.comnih.gov This increase in efflux capacity was strongly linked to the change in apoA-I production rate (r = 0.67, P = 0.01). oup.compatsnap.comnih.gov Notably, this increase in cholesterol efflux capacity occurred despite no significant change in steady-state levels of apoA-I or HDL-C. oup.compatsnap.comnih.gov This suggests that potent PPAR-α activation can enhance HDL functionality, as measured by cholesterol efflux capacity, independent of changes in HDL-C levels. patsnap.comnih.gov
Assessment of Cardiovascular Disease Risk Factors and Endpoints
Inflammation, endothelial dysfunction, and arterial stiffness are recognized as key factors contributing to cardiovascular disease risk. nih.govmdpi.comscc.org.conih.govnih.govfrontiersin.orgijcscardiol.org
Evaluation of Systemic and Vascular Inflammatory Biomarkers
While the search results indicate that this compound affects lipid metabolism and may influence cardiovascular risk factors, specific detailed findings regarding the evaluation of systemic and vascular inflammatory biomarkers in studies of this compound were not prominently featured. One source mentions that this compound affected inflammatory markers ntu.edu.sg, but the specific biomarkers and the nature of the effect are not detailed in the provided snippets. General information about inflammatory biomarkers like C-reactive protein (CRP), interleukin-6 (IL-6), and fibrinogen being associated with cardiovascular disease risk is available nih.govnih.govfrontiersin.orgijcscardiol.org, but direct data on this compound's impact on these markers is limited in the search results.
Clinical Safety and Tolerability Observations
Clinical trials of this compound have included assessments of its safety and tolerability profile.
Renal Function Parameters and Observed Elevations (e.g., Serum Creatinine)
Clinical trials of this compound and fenofibrate have demonstrated evidence of increasing serum creatinine (B1669602) levels, with this effect being substantial in some cases. koreamed.org Serum creatinine is commonly used to monitor renal function in clinical trials. nih.govekb.eg Elevations in serum creatinine can indicate potential renal injury. nih.gov While some novel anticancer drugs have been shown to cause reversible increases in serum creatinine due to the inhibition of renal tubular secretion transporters without affecting glomerular function ekb.eg, the specific mechanism for the observed creatinine elevations with this compound is not detailed in the provided search results. One source, however, mentions that a more potent PPAR-alpha agonist, this compound, did not cause relevant serum creatinine elevation in clinical studies researchgate.net, which appears to contradict the finding in snippet koreamed.org. This discrepancy suggests that the effect on serum creatinine may vary or require further investigation.
Table 1: Summary of Key Findings on Lipid Parameters
| Parameter | Observed Effect of this compound | Notes | Source(s) |
| Total Cholesterol | Significant decrease (primarily VLDL-C) | In subjects with metabolic syndrome | nih.gov |
| LDL-C | Unchanged or increased (dose-dependent) | Varied findings across studies and patient populations | koreamed.orgnih.govahajournals.org |
| HDL-C | Unchanged | Despite increased apoA-I production and catabolism | nih.govahajournals.org |
| Triglycerides | Significant reduction | Consistent finding | nih.govahajournals.org |
| VLDL-C | Significant reduction | Attributable to increased VLDL apoB-100 FCR | nih.govahajournals.org |
| ApoA-I Production Rate | Significant increase (e.g., 31%) | Accompanied by increased FCR, resulting in no change in plasma levels | nih.govahajournals.org |
| ApoA-I FCR | Significant increase (e.g., 33%) | Accompanied by increased production rate | nih.govahajournals.org |
| ApoA-II Production Rate | Significant increase (e.g., 71%) | Accompanied by increased FCR, resulting in increased plasma levels | nih.govahajournals.org |
| ApoA-II FCR | Significant increase (e.g., 25%) | Accompanied by increased production rate | nih.govahajournals.org |
| VLDL apoB-100 Pool Size | Significant reduction | Due to increased VLDL apoB-100 FCR | nih.gov |
| VLDL apoB-100 FCR | Significant increase | Consistent with enhanced lipolysis | nih.govahajournals.org |
| IDL and LDL apoB-100 | Unchanged kinetics (pool size, production, FCR) | nih.govahajournals.org | |
| LCAT Activity | Significant reduction | nih.gov | |
| CETP Activity | Significant reduction | nih.gov | |
| Post-heparin LPL Activity | Significantly increased | nih.gov |
Table 2: Impact on Cholesterol Efflux Capacity
| Parameter | Observed Effect of this compound | Notes | Source(s) |
| Cholesterol Efflux Capacity | Increased (15.7% from baseline) | In participants with metabolic syndrome after 8 weeks of therapy | oup.compatsnap.comnih.gov |
| Link to ApoA-I Production | Strong positive correlation | Change in apoA-I production rate predicted increased efflux capacity | oup.compatsnap.comnih.gov |
Table 3: Renal Function Observations
| Parameter | Observed Effect of this compound | Notes | Source(s) |
| Serum Creatinine | Evidence of increase | Effect noted as substantial in some cases; conflicting reports exist. | koreamed.orgresearchgate.net |
Hepatic Safety Profile
The hepatic safety profile of this compound has been a subject of evaluation in clinical trials. In one study investigating this compound, the incidence rate of alanine (B10760859) aminotransferase (ALT) levels exceeding 1.5 times the upper limit of normal (ULN) was reported to be over three diabetesjournals.org. While this indicates that some patients experienced elevated ALT levels, a marker of potential liver injury, detailed data on the severity, frequency, and clinical significance of these elevations specifically for this compound across all studies are not extensively detailed in the available information. PPAR-alpha agonists as a class have been associated with potential effects on hepatic safety tum.de. Clinical trial protocols for this compound have included exclusion criteria related to liver function, such as AST, ALT, alkaline phosphatase (ALP), or total bilirubin (B190676) >1.5x ULN, indicating a focus on monitoring hepatic function during studies clinicaltrialsregister.eu.
Comparative Analysis with Other Peroxisome Proliferator Activated Receptor Modulators
Comparative Potency and Selectivity Against Other PPAR Subtypes (e.g., PPARγ, PPARδ)
LY518674 is characterized as a potent and selective agonist primarily targeting PPARα. Research indicates that this compound is significantly more potent and selective for PPARα compared to other subtypes like PPARγ. For instance, this compound has been reported to be approximately 3,000 times more potent and 300 times more selective for PPARα compared with PPARγ than fenofibrate (B1672516), a conventional fibrate nih.govahajournals.org. Another source indicates this compound has an EC50 of 42 nM for human PPARα medchemexpress.com. In cell-based transactivation assays, this compound has demonstrated excellent potency with an EC50 of 1.5 nM and high selectivity, exceeding 2000-fold for PPARα over other isoforms researchgate.net. Studies using fibroblasts from wild-type and PPARα-deficient mice also suggest that the effects of this compound on cellular lipid release are significantly dependent on the presence of PPARα, further supporting its selectivity nih.gov.
Differentiation from Conventional Fibrate Therapeutics
Conventional fibrates, such as fenofibrate, gemfibrozil, and bezafibrate, are a class of drugs that primarily act as PPARα agonists and have been used clinically for their effects on lowering triglycerides and increasing high-density lipoprotein cholesterol (HDL-C) levels nih.govkoreamed.orgsilae.it. While both this compound and fibrates target PPARα, there are notable differences in their potency, selectivity, and subsequent effects on lipid profiles and apolipoprotein metabolism.
Comparative Effects on Lipid Profiles and Apolipoprotein Metabolism
Fibrates generally reduce plasma triglycerides and increase HDL-C. Their mechanism involves reducing VLDL apoB-100 through enhanced fractional catabolism and sometimes reduced production, and increasing HDL apoA-I and apoA-II levels by enhancing production, although this is partially offset by increased catabolism nih.gov.
The following table summarizes some comparative effects on lipid parameters:
| Parameter | Conventional Fibrates | This compound |
| Triglycerides | Reduced nih.govresearchgate.net | Reduced nih.govahajournals.orgahajournals.org |
| HDL-C | Increased nih.govresearchgate.net | Unchanged in some studies despite increased apoA-I production nih.govnih.govahajournals.org |
| LDL-C | Generally decrease, but inconsistent nih.govresearchgate.net | Unchanged in some studies; dose-dependent increase observed ahajournals.orgsisalombardia.it |
| VLDL apoB-100 | Reduced via enhanced fractional catabolism nih.gov | Reduced via enhanced fractional catabolism nih.govahajournals.orgnih.govahajournals.org |
| apoA-I Production | Modestly increased nih.govahajournals.org | Significantly increased nih.govahajournals.org |
| apoA-I Catabolism | Increased nih.gov | Significantly increased nih.govahajournals.org |
| apoA-II Production | Increased nih.govahajournals.orgnih.gov | Significantly increased nih.govahajournals.org |
| apoA-II Catabolism | Increased nih.govnih.gov | Significantly increased nih.govahajournals.org |
Evaluation Against Pan-PPAR Agonists and Specific PPAR Subtype Agonists
PPARs consist of three subtypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological actions medchemexpress.comkoreamed.orgsilae.itnih.gov. Specific agonists target individual subtypes, while pan-PPAR agonists activate multiple isoforms silae.itresearchgate.netnih.govwikipedia.org.
This compound is a selective PPARα agonist nih.govahajournals.orgkoreamed.orgsilae.it. In contrast, PPARγ agonists, such as thiazolidinediones (e.g., pioglitazone), primarily enhance glucose metabolism and insulin (B600854) sensitivity and are used for type 2 diabetes medchemexpress.comsilae.itnih.govwikipedia.org. PPARβ/δ agonists, like GW501516, are involved in fatty acid metabolism and energy expenditure medchemexpress.comsilae.itnih.govnih.govwikipedia.org.
Pan-PPAR agonists are designed to target multiple PPAR isoforms simultaneously, aiming for a more comprehensive effect on metabolic syndrome components silae.itresearchgate.netnih.govwikipedia.org. Examples include chiglitazar, saroglitazar, and elafibranor (B1671153) researchgate.netwikipedia.orgnih.gov. The rationale behind pan-agonism is the potential for synergistic effects on glucose and lipid metabolism, as well as influencing inflammation and fibrogenesis researchgate.net. However, dual or pan-PPAR agonists have also been associated with severe adverse effects in some clinical trials nih.govmdpi.com.
Comparing this compound (a selective PPARα agonist) to pan-PPAR agonists highlights a difference in therapeutic strategy. Selective agonists aim to leverage the specific metabolic pathways controlled by a single PPAR subtype, potentially reducing off-target effects. Pan-agonists, conversely, aim for broader metabolic control but may face challenges related to balancing efficacy across multiple pathways and managing potential adverse effects arising from the activation of different PPAR subtypes in various tissues researchgate.netnih.govnih.govmdpi.com. The development of highly selective PPAR modulators (SPPARMs), such as pemafibrate (B1668597) (another selective PPARα modulator), represents an effort to achieve potent target activation with potentially fewer side effects compared to less selective agonists or pan-agonists researchgate.netnih.gov.
| PPAR Modulator Type | Primary Target(s) | Therapeutic Focus | Examples |
| Selective PPARα Agonist | PPARα | Lipid metabolism (Triglycerides, HDL-C) | This compound, Fenofibrate, Gemfibrozil, Bezafibrate, Pemafibrate researchgate.netnih.govkoreamed.orgsilae.itnih.gov |
| Selective PPARγ Agonist | PPARγ | Glucose metabolism, Insulin sensitivity | Thiazolidinediones (Pioglitazone) medchemexpress.comsilae.itnih.govwikipedia.org |
| Selective PPARβ/δ Agonist | PPARβ/δ | Fatty acid metabolism, Energy expenditure | GW501516, Seladelpar medchemexpress.comsilae.itnih.govwikipedia.org |
| Dual/Pan-PPAR Agonist | Multiple PPARs | Broader metabolic control (Lipids, Glucose, etc.) | Chiglitazar, Saroglitazar, Elafibranor, Aleglitazar, Muraglitazar, Tesaglitazar silae.itresearchgate.netwikipedia.orgnih.gov |
Process Research and Development for Ly518674
Synthetic Route Design and Optimization Research
The synthetic route design for LY518674 involved a convergent approach, bringing together two key molecular components that were assembled rapidly. guidetopharmacology.org A notable aspect of the synthesis included the formation of the triazolone core structure through a novel acid-promoted cyclization reaction. guidetopharmacology.org The preparation of the convergent coupling partners involved specific chemical transformations, such as a regioselective alkylation on the dianion of 4-hydroxyphenylbutyric acid and the installation of a urea (B33335) group on a protected hydrazine, the latter facilitated by an unusual solvent effect to achieve regiospecificity. guidetopharmacology.org
Optimization research was integral to developing a viable manufacturing process. Process Analytical Technology (PAT) played a significant role throughout the development, from laboratory to pilot-plant scales. nih.govontosight.aiontosight.ainih.govuni.lunih.gov This enabled the collection of rich datasets and contributed to shortened development cycle times. nih.govontosight.aiontosight.ainih.govuni.lu For instance, in situ ReactIR was employed to develop a kinetic model for the one-pot preparation of a semicarbazide (B1199961) intermediate. nih.govontosight.aiontosight.ainih.govuni.lu
Addressing specific process challenges was a key focus. During the preparation of a semicarbazide intermediate, objectives included controlling product floating, managing residual cyanate (B1221674) levels to prevent byproduct formation (specifically byproduct 20 formed in the presence of KOCN during HCl addition), and developing a robust purification method to consistently maintain the level of impurity 17 below 0.5%. ontosight.ai PAT was crucial in successfully tackling these issues. ontosight.ai
The development of crystallization processes for various intermediates and the final API was also critical. Parallel crystallizers equipped with online focused-beam reflectance measurement (FBRM) and particle vision and measurement (PVM) probes were utilized. nih.govontosight.ainih.govuni.lu This application of process knowledge, combined with Quality by Design (QbD) principles, resulted in excellent purity control throughout the four-step process. nih.govontosight.ainih.govuni.lu For the final API crystallization, saponification of an intermediate (8) with aqueous NaOH followed by crystallization from EtOAc was developed. ontosight.ai It was found that a biphasic hydrolysis was not necessary, and adding EtOAc before neutralization was advantageous for keeping the product in solution during acidification. ontosight.ai
Analytical method development also supported optimization efforts. A single, rapid UPLC method capable of separating over 30 components was developed, facilitating impurity tracking across all four processing steps and significantly reducing assay time and solvent usage. nih.govontosight.ainih.gov Fractional factorial design was also applied for process optimization in specific steps. nih.gov
Scale-Up Research and Manufacturing Process Development
The transition from laboratory synthesis to manufacturing scale required dedicated scale-up research and process development. The impact of implementing new technologies on defining the manufacturing process for this compound has been well-documented. nih.govontosight.aiwikipedia.orgontosight.ainih.govuni.lunih.gov
A convergent kilogram-scale synthesis of this compound was achieved, demonstrating the feasibility of the designed route for larger production. nih.govguidetopharmacology.org Furthermore, a specific demethylation chemistry, crucial for preparing a key starting material (4-hydroxyphenylbutyric acid) from 4-(4-methoxyphenyl)butyric acid, was successfully adapted to 22-L and pilot-plant scales. nih.gov This scale-up involved addressing practical considerations such as product isolation and the selection of compatible extraction solvents, revealing an unusual relationship between the number of solvent extractions and the stoichiometry of pyridinium (B92312) hydrochloride. nih.gov
Future Directions and Research Gaps for Ly518674
Exploration of Novel Therapeutic Indications
While PPARα agonists like LY518674 have established roles in managing dyslipidemia, there is growing interest in exploring their potential in diseases beyond traditional metabolic syndromes. ahajournals.orgmdpi.comdovepress.combioline.org.br
Beyond Metabolic Disorders: Investigation into Neurodegenerative and Inflammatory Diseases
Emerging research suggests a broader involvement of PPARs, including PPARα, in inflammatory processes and neurological functions. nih.govahajournals.orgbioline.org.brfrontiersin.orgmdpi.comnih.govfrontiersin.orgnih.govmdpi.comnih.gov Given that neuroinflammation is a critical factor in the progression of various neurodegenerative conditions, the anti-inflammatory properties associated with PPARα activation present a compelling rationale for investigating this compound in this domain. nih.govahajournals.orgbioline.org.brfrontiersin.orgmdpi.comfrontiersin.org Studies exploring the role of PPARα agonists in regulating neurotransmission and neuroprotection highlight the potential for compounds like this compound in addressing neurological and psychiatric disorders. nih.govnih.gov Future research could focus on preclinical models of neurodegenerative diseases, such as Alzheimer's or Parkinson's, to evaluate the potential therapeutic effects of this compound through its anti-inflammatory or neuroprotective mechanisms. Similarly, its impact on various inflammatory conditions outside of metabolic contexts warrants investigation.
Advanced Mechanistic Elucidation
A more comprehensive understanding of the molecular mechanisms underlying this compound's activity is crucial for optimizing its therapeutic use and developing improved analogues.
Structural Biology of Ligand-Receptor Interactions
Structural biology techniques, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM), are fundamental in elucidating the three-dimensional structures of proteins and their interactions with ligands. achema.denih.govtechnologynetworks.comista.ac.at Understanding the precise binding mode of this compound with the PPARα receptor at an atomic level can provide critical insights into the conformational changes induced upon activation and the subsequent recruitment of coactivators or corepressors. nih.govahajournals.orgmdpi.com While the general mechanism of PPAR-RXR heterodimerization and binding to peroxisome proliferator hormone response elements (PPRE) is known, detailed structural studies specifically on the this compound-PPARα complex are needed to inform structure-based drug design and the development of novel agonists with enhanced selectivity or efficacy. nih.govahajournals.orgacs.orgmdpi.com
In-Depth Analysis of Epigenetic Modifications Mediated by this compound
The interplay between nuclear receptors like PPARs and epigenetic modifications is an active area of research. nih.govmdpi.comfrontiersin.orgfrontiersin.org Epigenetic mechanisms, including acetylation, deacetylation, methylation, and demethylation, play a role in regulating gene transcription influenced by nuclear receptors. frontiersin.orgfrontiersin.org While PPARs have been linked to epigenetic modifiers, the specific extent to which this compound might directly or indirectly mediate epigenetic modifications is not well-documented in the available literature. nih.govmdpi.com Future research should focus on comprehensively analyzing the epigenetic landscape influenced by this compound binding, potentially using techniques like ChIP-seq or ATAC-seq to identify specific genomic regions and epigenetic marks affected by its activity. This could reveal novel pathways and targets modulated by this compound beyond direct transcriptional activation via PPREs.
Development of Novel Analogues and Derivatives with Enhanced Pharmacological Profiles
The development of this compound stemmed from research into novel triazolone-based PPARα agonists, indicating the potential for generating further analogues. acs.org Future efforts in medicinal chemistry can focus on designing and synthesizing novel compounds based on the this compound structure or scaffold. google.comnih.gov The goal would be to develop derivatives with improved pharmacological profiles, such as enhanced potency, greater selectivity for specific PPARα-mediated pathways, improved pharmacokinetic properties, or reduced potential for off-target effects observed with some PPAR agonists. mdpi.comnih.govjacc.org Structure-activity relationship (SAR) studies, guided by structural biology data, will be crucial in this process to systematically modify the compound and evaluate the impact on its binding affinity, efficacy, and specificity. nih.gov
Long-Term Clinical Outcome Studies and Real-World Effectiveness Research
While initial clinical trials provided data on this compound's effects, the importance of assessing the long-term outcomes and real-world effectiveness of therapeutic agents is increasingly recognized. dovepress.comppd.comntu.edu.sgnih.govnews-medical.netnih.gov Traditional randomized controlled trials (RCTs) provide valuable data under controlled conditions, but real-world evidence (RWE) generated from observational studies and healthcare databases can offer insights into how this compound performs in diverse patient populations with varying comorbidities and treatment regimens over extended periods. ppd.comnih.govnews-medical.net Future research should include well-designed long-term clinical studies and RWE initiatives to evaluate the sustained efficacy of this compound in relevant patient populations, assess its impact on long-term health outcomes, and understand its effectiveness and utilization in routine clinical practice. ntu.edu.sgnih.gov This is particularly important for chronic conditions where treatment is lifelong and real-world factors can significantly influence outcomes.
Biomarker Discovery and Validation for Predicting Treatment Response and Disease Progression
The identification and validation of biomarkers capable of predicting patient response to therapy and tracking disease progression represent a critical area in the clinical development and application of pharmaceutical compounds. Biomarkers can offer valuable insights into the underlying biological processes influenced by a drug, help identify patient populations most likely to benefit from treatment, and provide objective measures of therapeutic efficacy or disease trajectory. fightcancer.orgnih.gov
This compound is recognized as a potent and selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). cambridge.orgnih.gov PPAR-α agonists are known to influence various metabolic pathways, particularly those involved in lipid metabolism, making them relevant targets for conditions such as dyslipidemia and metabolic syndrome. nih.govahajournals.org While studies have investigated the effects of this compound on serum lipid profiles, including its capacity to lower triglycerides and increase HDL-C levels, the comprehensive landscape of biomarkers that specifically predict individual patient response to this compound treatment or monitor long-term disease progression in treated individuals remains an important area for future research. cambridge.orgnih.gov
Clinical trial objectives for compounds like this compound have included the identification of genetic or protein biomarkers related to therapeutic response. clinicaltrialsregister.eu This highlights the recognition within the field of the potential for personalized medicine approaches based on biomarker profiles. However, detailed, publicly available research findings specifically validating a panel of biomarkers that reliably predict whether a patient will respond favorably to this compound or how their disease will progress while on this treatment are not extensively documented in the current literature.
A significant research gap exists in the systematic discovery and validation of such predictive and prognostic biomarkers for this compound. Future research should focus on:
Identifying baseline biomarkers: Investigating potential genetic, proteomic, metabolomic, or other molecular markers present before treatment initiation that correlate with subsequent treatment response to this compound.
Monitoring on-treatment biomarkers: Evaluating changes in specific biological markers during this compound administration that are indicative of therapeutic effect or lack thereof.
Validating biomarker panels: Moving beyond single markers to validate panels of biomarkers that, in combination, offer higher predictive accuracy for treatment response and disease progression in relevant patient populations.
Exploring imaging biomarkers: Assessing the utility of imaging techniques to identify biomarkers that can non-invasively predict response or monitor disease changes. nih.govfrontiersin.org
Integrating multi-omics data: Utilizing advanced techniques to integrate data from genomics, transcriptomics, proteomics, and metabolomics to gain a more holistic understanding of the biological impact of this compound and identify complex biomarker signatures.
Q & A
Q. What is the mechanistic basis for LY518674's selective PPARα agonism, and how does its potency compare to other PPARα agonists?
this compound is a highly selective PPARα agonist with an EC50 of 42 nM for human PPARα, demonstrating >100-fold selectivity over PPARγ and PPARδ . Its structure includes a triazolone moiety, which enhances binding affinity and specificity compared to older fibrates like bezafibrate (EC50 in micromolar range) . For experimental validation, researchers should use in vitro assays (e.g., luciferase reporter gene assays) to confirm PPARα activation and compare EC50 values with reference agonists like GW590735 (EC50 = 4 nM) .
Q. What preclinical models are most appropriate for studying this compound's effects on lipid metabolism?
Humanized apoA-I transgenic mice are a validated model, as this compound increased HDL-C by 208% and apoA-I synthesis in this system . For triglyceride-lowering studies, use atherogenic dyslipidemia models with elevated VLDL/LDL. Dose-response experiments (e.g., 10–100 μg/day in mice) should monitor HDL-C, apoA-I mRNA, and triglyceride levels .
Q. How should researchers design clinical trials to assess this compound's impact on HDL functionality versus HDL-C levels?
In a randomized, placebo-controlled trial (8-week duration, 100 μg/day this compound), measure cholesterol efflux capacity (e.g., via ex vivo assays using J774 macrophages) alongside HDL-C and apoA-I kinetics. Note that this compound increases apoA-I production by 31% but also raises its catabolism by 33%, resulting in no net change in HDL-C . Pair deuterated leucine tracer studies with mass spectrometry to quantify apoA-I turnover .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound's effects on LDL-C in clinical trials?
In atherogenic dyslipidemia patients, this compound (100 μg) increased LDL-C by 19.5%, whereas fenofibrate had no significant effect . This discrepancy may stem from PPARα-driven upregulation of LDL production or reduced LDL receptor activity. To mitigate confounding factors, stratify patients by baseline LDL-C and monitor LDL apoB-100 fractional catabolic rate (FCR) using stable isotope tracers .
Q. What methodological approaches are recommended to study this compound's dual effects on apoA-I synthesis and catabolism?
Use kinetic studies with [D3]-leucine labeling in human hepatocytes or transgenic mouse models. For example, this compound increased apoA-I production rate (PR) by 31% but also elevated FCR by 33%, necessitating compartmental modeling to dissect synthesis vs. clearance . Combine this with liver slice experiments to isolate tissue-specific effects .
Q. Why does this compound elevate serum creatinine in clinical trials, and how can this risk be managed in future studies?
this compound and fenofibrate both increase serum creatinine (38% of patients exceeded normal ranges in trials), likely due to PPARα-mediated tubular secretion changes rather than true nephrotoxicity . Researchers should measure cystatin C or iohexol clearance to distinguish glomerular vs. tubular effects. Dose titration (e.g., 25–50 μg) may reduce this risk while maintaining efficacy .
Q. What synthesis and manufacturing strategies improve this compound's purity for preclinical studies?
Employ Quality by Design (QbD) principles with process analytical technology (PAT), such as in situ ReactIR for kinetic modeling of intermediates. Parallel crystallizers with FBRM/PVM probes optimize crystallization steps, achieving >99% purity in a 4-step synthesis . For large-scale production, replace chromatography with MS-friendly methods to separate >30 components in 5 minutes .
Key Recommendations for Researchers
- Contradictions in Literature : Disregard sources labeling this compound as a PPARα antagonist (e.g., ), as this conflicts with peer-reviewed studies .
- Safety Monitoring : Include renal function biomarkers (e.g., cystatin C) in trial protocols to differentiate PPARα-mediated effects from renal impairment.
- Mechanistic Studies : Prioritize kinetic modeling over static lipid measurements to capture this compound's dynamic effects on apoA-I and HDL metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
